N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine
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Overview
Description
N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine is a complex organic compound with a unique structure that includes a quinazoline core substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution Reactions: Introduction of the 3,4-dimethoxyphenethyl group and other substituents through nucleophilic substitution or other suitable reactions.
Final Modifications: Adjusting the functional groups to achieve the desired compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.
Chemical Reactions Analysis
N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the quinazoline core. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine: Similar structure but with an iodine substituent, which may alter its biological activity.
N-(3,4-dimethoxyphenethyl)quinazolin-4-amine: Lacks the trifluoromethyl and dimethyl groups, potentially affecting its chemical properties and applications. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological effects.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2/c1-12-9-13(2)18-15(10-12)19(27-20(26-18)21(22,23)24)25-8-7-14-5-6-16(28-3)17(11-14)29-4/h5-6,9-11H,7-8H2,1-4H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYZWCMBWDJNJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCC3=CC(=C(C=C3)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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